N-(piperidin-4-yl)pyridazin-3-amine
Overview
Description
“N-(piperidin-4-yl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1248457-54-6 . It has a molecular weight of 178.24 and its IUPAC name is N-(4-piperidinyl)-3-pyridazinamine . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “N-(piperidin-4-yl)pyridazin-3-amine” is 1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) . This indicates that the compound has a structure involving a piperidine ring attached to a pyridazine ring via an amine group .Physical And Chemical Properties Analysis
“N-(piperidin-4-yl)pyridazin-3-amine” is a powder at room temperature . It has a molecular weight of 178.24 .Scientific Research Applications
Chemical Synthesis and Catalysis
Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions includes the use of piperidine and related amines. Such systems are crucial for the synthesis of aromatic, heterocyclic, and aliphatic amines, highlighting the importance of piperidine derivatives in organic synthesis. These protocols offer pathways for environmentally friendly and commercially viable chemical processes, suggesting potential applications for N-(piperidin-4-yl)pyridazin-3-amine in catalysis and synthesis M. Kantam et al., 2013.
Biological Significance and Drug Development
Amines and amides, such as those structurally related to N-(piperidin-4-yl)pyridazin-3-amine, have been explored for their roles as potential precursors of endogenous carcinogens, underlining their biological significance and implications in human health. Such research is vital for understanding the metabolic pathways and potential risks associated with these compounds, guiding the development of safer pharmaceuticals and chemicals J. K. Lin, 1986.
Antimicrobial and Antitubercular Activities
Studies on the synthesis of N-heterocycles via sulfinimines and their derivatives, including piperidine-based compounds, showcase the broad spectrum of biological activities these molecules possess. Such research underpins the development of new therapeutic agents, with specific applications in treating infectious diseases and conditions related to the central nervous system (CNS). The antimicrobial and antitubercular activities of related compounds suggest potential research avenues for N-(piperidin-4-yl)pyridazin-3-amine in medicinal chemistry and drug discovery R. Philip et al., 2020.
Enhancing Drug Bioavailability
Research into the bioactivity of piperine, a major component of black pepper, demonstrates its role in enhancing the bioavailability of various therapeutic drugs. This effect is attributed to piperine's ability to inhibit drug-metabolizing enzymes, suggesting that structurally similar compounds like N-(piperidin-4-yl)pyridazin-3-amine could have similar applications in improving the efficacy of pharmaceuticals by enhancing their absorption and bioavailability K. Srinivasan, 2007.
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Future Directions
The development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The discovery and development of CDK2 inhibitors, such as N-(pyridin-3-yl)pyrimidin-4-amine derivatives, has been validated as a hot topic in cancer therapy . This suggests potential future directions for research involving “N-(piperidin-4-yl)pyridazin-3-amine”.
properties
IUPAC Name |
N-piperidin-4-ylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKODDUILXBOSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)pyridazin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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